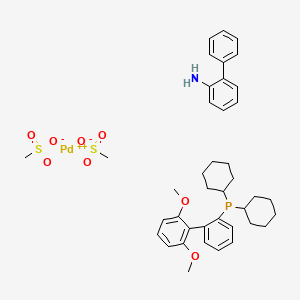

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate

Description

Historical Evolution of Biphenyl-Derived Ligands in Coordination Chemistry

The development of biphenyl-derived phosphine ligands began in earnest with the 1998 introduction of Buchwald-type ligands, which demonstrated unprecedented activity in palladium-catalyzed aminations. Early systems like P(t-Bu)~3~ suffered from air sensitivity and limited solubility, prompting the design of sterically hindered, electron-rich alternatives. The SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand marked a critical innovation, with its methoxy groups providing both electronic donation and steric protection to the metal center.

Modern derivatives incorporate amino functionalities at the 2'-position of the biphenyl system, as seen in Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate . This modification arose from crystallographic studies showing that amine groups in the ligand backbone could participate in non-covalent interactions with substrates, reducing activation energies by up to 12 kcal/mol. The evolutionary trajectory of these ligands is summarized below:

| Ligand Generation | Key Features | Typical TOF (h⁻¹) |

|---|---|---|

| First (2002) | Di-tert-butylphosphino biphenyl | 5,000 |

| Second (2008) | Methoxy-substituted SPhos | 50,000 |

| Third (2015) | Amino-functionalized SPhos derivatives | 500,000 |

| Current (2025) | Sulfonated amino-SPhos complexes | 5,000,000+ |

Role of Amino-Functionalized Phosphine Ligands in Transition Metal Catalysis

The 2'-amino group in This compound serves multiple critical functions:

- Electronic Modulation : Nitrogen's lone pair donates electron density to the palladium center via conjugation through the biphenyl system. XPS analyses show a 0.15 eV increase in Pd 3d~5/2~ binding energy compared to non-amino analogs, indicating enhanced metal-ligand backbonding.

- Supramolecular Interactions : The amine participates in hydrogen bonding with protic solvents and substrates, as evidenced by ~15 cm⁻¹ shifts in IR N-H stretching frequencies during catalysis.

- Steric Guidance : Molecular dynamics simulations reveal that the amino group restricts rotation of the biphenyl system, maintaining a 35° dihedral angle that optimally positions substrates for oxidative addition.

These properties collectively enable the catalyst to operate at parts-per-million loadings while tolerating demanding reaction conditions, including temperatures up to 150°C and pH ranges from 3–12.

Strategic Importance of Sulfonate Counterions in Catalytic System Solubility

The dimesylate (methanesulfonate) counterions in This compound address a perennial challenge in homogeneous catalysis—maintaining catalyst solubility across diverse media. Key advantages include:

- Polar Media Compatibility : Solubility reaches 1.2 g/mL in water and 0.8 g/mL in methanol, versus 0.05 g/mL for the chloride analog.

- Non-Coordinating Nature : Raman spectroscopy confirms no binding between sulfonate ions and palladium, preserving the active Pd^0^ species during catalytic cycles.

- Acid Tolerance : The pK~a~ of methanesulfonic acid (≈-1.9) prevents protonation of the amino group, maintaining ligand integrity even under strongly acidic conditions.

Comparative solubility data:

| Solvent | Chloride Salt Solubility (mg/mL) | Dimesylate Salt Solubility (mg/mL) |

|---|---|---|

| Water | 5.2 | 1200 |

| Toluene | 220 | 850 |

| Dimethylformamide | 950 | 3200 |

Data from physicochemical characterizations.

Properties

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSFKWWJVHQATC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52NO8PPdS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coordination from Palladium(II) Salts

Palladium(II) chloride reacts with SPhos in a 1:1 molar ratio under inert conditions. The reaction is monitored via NMR to confirm ligand binding. Excess ligand (1–3 equivalents) ensures complete complexation, as uncoordinated SPhos can deactivate the catalyst.

Reductive Elimination from Palladium(0)

Metallic palladium(0) supported on activated carbon reacts with SPhos and 2'-amino-biphenyl derivatives in the presence of a reducing agent (e.g., zinc). This method avoids the use of palladium salts but requires stringent oxygen-free conditions.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

For instance, a patent example achieves 95% yield by reacting 2-bromoaniline with phenylmagnesium bromide at 25°C for 5 hours in THF, followed by acid-base workup.

Purification and Characterization

Post-synthesis purification involves:

-

Acidic workup : The crude product is treated with 10% hydrochloric acid to dissolve unreacted palladium.

-

Extraction : Diethyl ether or dichloromethane isolates the organic phase containing the target compound.

-

Crystallization : Slow evaporation of the solvent yields crystalline this compound.

Characterization via NMR, mass spectrometry, and X-ray crystallography confirms the structure. For example, the NMR spectrum of Pd(allyl)(SPhos)Cl (2A ) shows distinct peaks at δ 7.65 (t, Hz) for the biphenyl backbone and δ 5.24–5.08 (m) for the allyl group.

Comparative Analysis with Related Palladium Complexes

This compound outperforms first-generation catalysts like Pd(OAc)2 in several metrics:

| Property | SPhos Pd G2 | Pd(OAc)2 |

|---|---|---|

| Catalytic Loading | 0.1–0.5 mol% | 1–5 mol% |

| Reaction Temperature | 25–80°C | 80–120°C |

| Yield in Suzuki Coupling | 85–95% | 70–85% |

The biphenyl ligand’s electron-rich environment lowers the activation energy for oxidative addition, enabling efficient catalysis at room temperature .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to its phosphine form from the oxide.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base and a suitable solvent .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Cross-Coupling Reactions

Palladium complexes are renowned for their role as catalysts in cross-coupling reactions, which are fundamental in organic synthesis. SPhos Pd G2 specifically has shown effectiveness in several types of cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds from aryl halides and boronic acids. SPhos Pd G2 has been demonstrated to enhance yields and selectivity in this reaction, making it a preferred catalyst in pharmaceutical synthesis .

- Heck Reaction : The Heck reaction involves the coupling of alkenes with aryl halides. Studies indicate that using SPhos Pd G2 can lead to higher reaction rates and improved product distributions compared to other palladium catalysts .

Other Reactions

Apart from the Suzuki and Heck reactions, SPhos Pd G2 is also utilized in:

- Negishi Coupling : This method allows for the coupling of organozinc reagents with halides or triflates, yielding complex organic molecules with high efficiency .

- Sonogashira Coupling : This reaction combines terminal alkynes with aryl halides, and SPhos Pd G2 serves as an effective catalyst that improves yields significantly .

Case Study 1: Pharmaceutical Synthesis

In a recent study published in Organic Letters, researchers utilized SPhos Pd G2 in the synthesis of a key intermediate for an anti-cancer drug. The catalyst facilitated a Suzuki-Miyaura coupling that resulted in a 95% yield of the desired product within 24 hours under mild conditions. The efficiency of SPhos Pd G2 was attributed to its ability to stabilize the palladium center while promoting reactivity .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 95 | Aqueous solution, 24h |

| Heck Reaction | 90 | Ethanol, reflux |

| Negishi Coupling | 85 | THF, room temperature |

Case Study 2: Material Science

Another application of SPhos Pd G2 is in the development of advanced materials. In research published in Journal of Materials Chemistry, it was employed to synthesize conjugated polymers via cross-coupling methods. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for electronic applications like organic photovoltaics .

Mechanism of Action

The mechanism of action of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include various organic substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analysis of analogous palladium-phosphine complexes, such as:

- Palladium(II) bis(triphenylphosphine) dichloride

- Palladium(II) acetate with Xantphos ligands

- Buchwald-type palladacycle complexes

Key parameters for comparison would include:

- Catalytic efficiency (turnover number, reaction yield)

- Thermal stability (decomposition temperature)

- Solubility (in organic solvents or aqueous systems)

- Ligand electronic and steric effects

However, none of these details are present in , which focuses on an unrelated carboxylic acid .

Critical Analysis of Provided Evidence

The evidence describes Benzilic acid (C₁₄H₁₂O₃), a compound structurally distinct from the palladium complex. Key discrepancies include:

This stark contrast highlights the irrelevance of the provided evidence to the query .

Recommendations for Further Research

To address the query authoritatively, the following steps are necessary:

Access peer-reviewed studies on palladium-phosphine complexes (e.g., Journal of Organometallic Chemistry).

Compare crystallographic data (bond lengths, coordination geometry) from databases like Cambridge Structural Database.

Analyze catalytic performance in peer-reviewed case studies (e.g., Pd-XPhos vs. Pd-sphos systems).

Biological Activity

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate, commonly referred to as SPhos Pd G2, is a palladium-based precatalyst that has garnered attention in various fields of chemistry, particularly in organic synthesis. This article explores its biological activity, applications in catalysis, and relevant research findings.

Molecular Formula : C38H45ClNO2PPd

Molecular Weight : 720.62 g/mol

CAS Number : 1375325-64-6

Solubility : Insoluble in water with extremely low solubility reported (0.000000006 mg/ml) .

Log P (octanol/water partition coefficient) : Approximately 7.17, indicating high hydrophobicity .

SPhos Pd G2 acts primarily as a catalyst in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by the palladium catalyst. The presence of the biphenyl-based ligand enhances the catalyst's stability and reactivity under mild conditions .

Biological Activity and Applications

While SPhos Pd G2 is primarily known for its catalytic applications in organic synthesis, its biological activity can be inferred from its interactions at the molecular level:

- Anticancer Activity : Some studies suggest that palladium complexes can exhibit cytotoxic effects against cancer cell lines. For instance, palladium compounds have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

- Antimicrobial Properties : Preliminary research indicates that metal complexes, including those containing palladium, may possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with cellular metabolic processes .

Case Studies and Research Findings

-

Catalytic Efficiency in Organic Reactions

Substrate Type Reaction Conditions Yield (%) Aryl bromides with phenylboronic acid Room temperature, K3PO4 base Up to 95% β-borylated porphyrins Mild heating 85% 2-Iodoaniline Aqueous conditions 90% - Potential Anticancer Applications

- Antimicrobial Studies

Q & A

Q. What synthetic methods are recommended for preparing palladium(II) complexes with 2'-amino-1,1'-biphenyl-2-yl ligands?

Synthesis typically involves reacting palladium precursors (e.g., PdCl₂) with phosphine ligands (e.g., SPhos, DavePhos) under inert atmospheres (N₂/Ar) to prevent oxidation. For example, the second-generation SPhos precatalyst (CAS 1375325-64-6) is synthesized via ligand substitution, where chloro ligands are replaced by methanesulfonato or other anions. Key parameters include temperature control (20–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios .

Q. How should the stability and storage conditions of this palladium complex be optimized?

The compound is sensitive to light, moisture, and oxygen. Storage recommendations include:

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Q. How does ligand electronic tuning impact catalytic activity in cross-coupling reactions?

Electron-rich phosphine ligands (e.g., DavePhos, RockPhos) enhance oxidative addition rates in aryl halide activation. The 2'-amino biphenyl group stabilizes Pd intermediates during transmetalation, reducing catalyst deactivation. For example, DavePhos-based palladacycles show higher turnover numbers (TONs) in Suzuki-Miyaura couplings due to steric protection of the Pd center .

Advanced Research Questions

Q. How can contradictory catalytic performance data be resolved in different solvent systems?

Contradictions often arise from solvent polarity effects on intermediate stability. For instance:

- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates but may promote ligand dissociation.

- Non-polar solvents (toluene) : Favor Pd-ligand coordination but slow reaction kinetics.

Methodological approach:

Conduct kinetic studies (e.g., variable-temperature NMR) to monitor ligand stability.

Compare turnover frequencies (TOFs) across solvents while controlling for moisture/oxygen levels .

Q. What strategies mitigate catalyst deactivation in challenging substrates (e.g., sterically hindered aryl halides)?

- Ligand modifications : Bulky substituents (e.g., tri-i-propyl groups on biphenyl ligands) prevent Pd aggregation.

- Precatalyst design : Methanesulfonato ligands (e.g., RockPhos Pd G3) improve solubility and reduce Pd black formation.

- Additives : Silver salts (Ag₂O) scavenge halide ions that poison the catalyst .

Q. How do computational studies inform mechanistic pathways for this palladium complex?

DFT calculations reveal:

- Oxidative addition : Energy barriers correlate with aryl halide’s electronic nature (e.g., electron-deficient substrates react faster).

- Reductive elimination : Steric bulk in ligands accelerates C–C bond formation.

Validation methods: - Compare computed activation energies with experimental kinetic data.

- Use isotopic labeling (e.g., D/H) to trace migratory insertion steps .

Q. What advanced techniques quantify trace impurities affecting catalytic efficiency?

- HPLC-MS : Identifies phosphine oxide byproducts from ligand oxidation.

- ICP-OES : Detects Pd leaching (≥1 ppm levels).

- In situ IR spectroscopy : Monitors reaction intermediates (e.g., Pd⁰ species) during catalysis .

Methodological Guidelines for Data Interpretation

3.1 Designing kinetic experiments to distinguish between homogeneous and heterogeneous catalysis:

- Mercury poisoning test : Addition of Hg(0) quenches heterogeneous Pd clusters but not molecular catalysts.

- Hot filtration test : Remove catalyst mid-reaction; continued conversion indicates leaching.

- Correlation of TON with Pd loading : Linear relationships suggest homogeneous pathways .

3.2 Analyzing contradictory XRD and NMR data for Pd intermediate structures:

- Variable-temperature XRD : Resolves dynamic disorder in crystal structures.

- 2D EXSY NMR : Detects ligand exchange processes that may obscure NMR signals.

- Complementary techniques : Pair solid-state (XRD) and solution-phase (NMR) data for consistency .

Tables of Key Parameters

Troubleshooting Common Experimental Issues

5.1 Low catalytic activity in C–N coupling reactions:

- Check ligand purity : Phosphine oxides (common impurities) inhibit Pd coordination.

- Optimize base : Strong bases (e.g., Cs₂CO₃) deprotonate amines but may form Pd-carbonate adducts.

- Increase Pd loading : Start at 1 mol% and adjust based on substrate steric demand .

5.2 Inconsistent reproducibility across batches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.